Bonqkrekic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

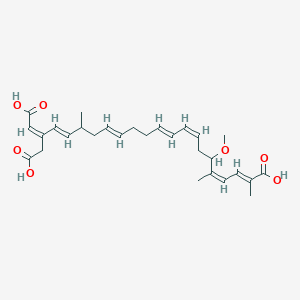

Bonqkrekic acid is a useful research compound. Its molecular formula is C28H38O7 and its molecular weight is 486.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0.002 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112904. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Toxicological Research

Bongkrekic acid is notorious for its role in foodborne poisoning, especially associated with fermented coconut products. Its mechanism of action involves the inhibition of mitochondrial adenine nucleotide translocase, leading to disrupted energy metabolism and cell death. Understanding this mechanism has been crucial for:

- Investigating Mitochondrial Dysfunction : Studies have demonstrated that bongkrekic acid can induce symptoms such as hyperglycemia and lactic acidosis in animal models, mimicking conditions seen in mitochondrial diseases .

- Public Health Studies : Research into outbreaks of bongkrekic acid poisoning has provided insights into food safety and the risks associated with certain fermentation processes .

Biochemical Applications

Bongkrekic acid's unique structure and properties make it a valuable compound in several biochemical applications:

- Polyketide Research : As a polyketide, bongkrekic acid serves as a model for studying the biosynthesis of secondary metabolites. Its synthesis involves complex enzymatic pathways, which researchers aim to elucidate to understand similar compounds' biosynthetic mechanisms .

- Mitochondrial Studies : The compound is utilized in research focusing on mitochondrial function and pathology. By studying its effects on mitochondrial respiration and ATP production, scientists can gain insights into various metabolic disorders .

Therapeutic Potential

Despite its toxicity, there is emerging interest in the therapeutic potential of bongkrekic acid:

- Cancer Research : Some studies suggest that compounds like bongkrekic acid may exhibit anti-apoptotic properties, indicating potential applications in cancer therapies where apoptosis regulation is critical .

- Infectious Disease Models : Bongkrekic acid has been used in experimental setups to study viral infections, such as its effects on tobacco mosaic virus infection in plants. This highlights its utility in understanding host-pathogen interactions .

Case Studies and Research Findings

The following table summarizes notable case studies and findings related to the applications of bongkrekic acid:

Propiedades

Número CAS |

60132-21-0 |

|---|---|

Fórmula molecular |

C28H38O7 |

Peso molecular |

486.6 g/mol |

Nombre IUPAC |

(2E,4Z,8Z,10E,14E,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid |

InChI |

InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+ |

Clave InChI |

SHCXABJSXUACKU-FKGXVRENSA-N |

SMILES |

CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O |

SMILES isomérico |

CC(C/C=C/CC/C=C/C=C\CC(/C(=C\C=C(/C)\C(=O)O)/C)OC)/C=C/C(=C\C(=O)O)/CC(=O)O |

SMILES canónico |

CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O |

Color/Form |

White amorphous solid |

melting_point |

50-60 °C |

Key on ui other cas no. |

11076-19-0 |

Vida útil |

Stable under recommended storage conditions. |

Solubilidad |

In water, 0.002 mg/L at 25 °C (est) |

Presión de vapor |

3.9X10-15 mm Hg at 25 °C (est) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.